molecular formula C28H35NO6 B13746202 Di-tert-butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-glutamate

Di-tert-butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-glutamate

Cat. No.: B13746202
M. Wt: 481.6 g/mol
InChI Key: FXXUCDJQIYCEME-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-tert-butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-glutamate is a chemical compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group is a popular protecting group for the amino function in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-glutamate typically involves the protection of the amino group of L-glutamic acid with the Fmoc group. This is achieved by reacting L-glutamic acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate. The carboxyl groups of L-glutamic acid are then protected with tert-butyl groups using tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-glutamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Di-tert-butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-glutamate is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Di-tert-butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-glutamate involves the protection of the amino group of L-glutamic acid, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further functionalization of the amino acid .

Comparison with Similar Compounds

Similar Compounds

  • Di-tert-butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-aspartate
  • Nε-(tert-butoxycarbonyl)-Nɑ-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-lysine

Uniqueness

Di-tert-butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-glutamate is unique due to its specific structure, which includes both Fmoc and tert-butyl protecting groups. This combination provides stability and ease of removal, making it highly suitable for peptide synthesis .

Properties

Molecular Formula

C28H35NO6

Molecular Weight

481.6 g/mol

IUPAC Name

ditert-butyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate

InChI

InChI=1S/C28H35NO6/c1-27(2,3)34-24(30)16-15-23(25(31)35-28(4,5)6)29-26(32)33-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,15-17H2,1-6H3,(H,29,32)/t23-/m0/s1

InChI Key

FXXUCDJQIYCEME-QHCPKHFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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